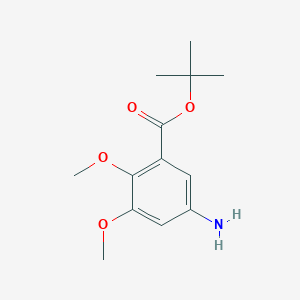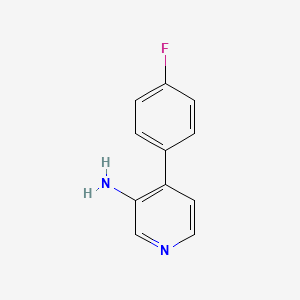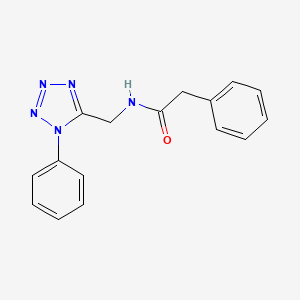
2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide, also known as PTMA, is a compound that has garnered significant interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Tetrazole Derivatives as Electroplating Levelers
Tetrazole derivatives, including compounds related to 2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide, have been studied for their effectiveness as novel levelers in the electroplating process, particularly for filling electroplated Cu microvias. These compounds influence the deposition potential of copper, with certain derivatives demonstrating a significant change in deposition potential and adsorption behavior. This application underscores the importance of tetrazole derivatives in enhancing the precision and quality of metal deposition in microfabrication technologies (Lei et al., 2015).
Anticancer Activity
Derivatives of 2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide have been synthesized and evaluated for their anticancer activities. For instance, specific thiazole derivatives showed selective cytotoxicity against lung adenocarcinoma cells, highlighting their potential as targeted anticancer agents. These findings contribute to the development of new therapeutic agents with improved efficacy and selectivity (Evren et al., 2019).
Antifungal Agents
Research into imidazole derivatives, closely related to the target compound, has yielded compounds with significant antifungal activity. These derivatives were evaluated against various fungal strains, showcasing their potential as potent antifungal agents. This application is critical in addressing the rising challenge of drug-resistant fungal infections, indicating the broader implications of these compounds in medical research (Altındağ et al., 2017).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and studied for their role in forming coordination complexes with metal ions, demonstrating significant antioxidant activity. These studies not only explore the chemical versatility of acetamide derivatives but also their potential in creating compounds with beneficial oxidative stress mitigation properties (Chkirate et al., 2019).
Synthetic Methodologies and Intermediate Characterization
The synthesis of novel oxadiazole and benzimidazole derivatives, utilizing compounds structurally related to 2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide, emphasizes the compound's role in the development of new synthetic methodologies. These studies contribute to the broader field of organic synthesis, providing insights into the mechanistic aspects of compound formation and characterization (Ying-jun, 2012).
Mécanisme D'action
Target of Action
Tetrazoles, a key structural component of this compound, are known to have diverse biological applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows them to interact with various biological targets, influencing a wide range of biological activities .
Mode of Action
Tetrazoles are known to possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may influence multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions, a related group of compounds, are known to be more soluble in lipids than carboxylic acids . This property allows medicine molecules to penetrate more easily through cell membranes, potentially enhancing the bioavailability of the compound .
Result of Action
Given the wide range of biological activities associated with tetrazoles , it is likely that the compound has multiple effects at the molecular and cellular level.
Action Environment
The properties of tetrazoles suggest that factors such as ph and lipid solubility could potentially influence the action of the compound .
Propriétés
IUPAC Name |
2-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(11-13-7-3-1-4-8-13)17-12-15-18-19-20-21(15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPMUORQJMQXCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2355764.png)
![2-amino-3-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2355765.png)
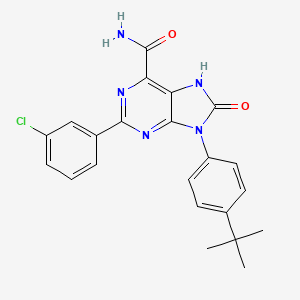
![[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2355769.png)

![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355772.png)
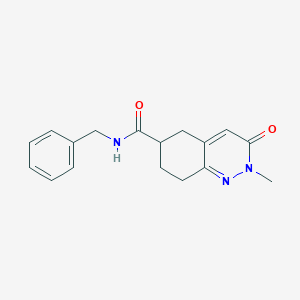

![8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2355779.png)

![ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2355781.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2355782.png)
